molecular formula C11H12N4S B273596 cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide

cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide

Cat. No. B273596
M. Wt: 232.31 g/mol
InChI Key: NKRQCGRONKYCME-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide (CMAS) is a chemical compound that belongs to the class of sulfides. It is a yellowish powder that is insoluble in water but soluble in organic solvents. CMAS has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the invasion and metastasis of cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of MMPs, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce the growth of tumors and improve the survival rate of animals with cancer. In addition, this compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide in lab experiments is its low toxicity profile and high solubility in organic solvents. This makes it an ideal candidate for in vitro and in vivo studies. However, the synthesis of this compound can be challenging, and the yield can be low. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its biological effects.

Future Directions

There are several future directions for the research on cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide. One of the potential applications of this compound is in the field of cancer therapy. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety as a cancer drug candidate. In addition, this compound has shown potential as a plant growth regulator and a pesticide. Further studies are needed to determine the optimal concentration and application method of this compound for agricultural use. Finally, this compound has shown potential as a cross-linking agent for polymers and as a precursor for the synthesis of metal sulfides. Further studies are needed to optimize the synthesis method of this compound and to explore its potential applications in material science.

Synthesis Methods

The synthesis of cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide can be achieved through a simple reaction between cinnamyl chloride and 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.

Scientific Research Applications

Cinnamyl 1-methyl-1H-tetraazol-5-yl sulfide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. In agriculture, this compound has been used as a plant growth regulator and a pesticide. In material science, this compound has been used as a cross-linking agent for polymers and as a precursor for the synthesis of metal sulfides.

properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

1-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyltetrazole

InChI

InChI=1S/C11H12N4S/c1-15-11(12-13-14-15)16-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+

InChI Key

NKRQCGRONKYCME-VMPITWQZSA-N

Isomeric SMILES

CN1C(=NN=N1)SC/C=C/C2=CC=CC=C2

SMILES

CN1C(=NN=N1)SCC=CC2=CC=CC=C2

Canonical SMILES

CN1C(=NN=N1)SCC=CC2=CC=CC=C2

Origin of Product

United States

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